molecular formula C12H9NO5 B12866381 3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid

3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid

Cat. No.: B12866381
M. Wt: 247.20 g/mol
InChI Key: ULXOEHYIAINNPO-AATRIKPKSA-N
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Description

3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid is an organic compound that features a benzo[d]oxazole ring system substituted with a methoxycarbonyl group and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid typically involves the formation of the benzo[d]oxazole ring followed by the introduction of the methoxycarbonyl and acrylic acid groups. One common method involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid derivative to form the benzo[d]oxazole core. Subsequent esterification and condensation reactions introduce the methoxycarbonyl and acrylic acid functionalities .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzo[d]oxazole ring .

Scientific Research Applications

3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the synthesis of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole ring system can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The methoxycarbonyl and acrylic acid groups can further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxycarbonyl)benzo[d]oxazole: Lacks the acrylic acid moiety, resulting in different reactivity and applications.

    4-(Methoxycarbonyl)benzo[d]oxazole: Similar structure but different substitution pattern, affecting its chemical properties.

    3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)propanoic acid: Similar but with a propanoic acid group instead of acrylic acid, leading to different biological activity.

Uniqueness

3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid is unique due to the combination of its benzo[d]oxazole ring, methoxycarbonyl group, and acrylic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

(E)-3-(2-methoxycarbonyl-1,3-benzoxazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C12H9NO5/c1-17-12(16)11-13-10-7(5-6-9(14)15)3-2-4-8(10)18-11/h2-6H,1H3,(H,14,15)/b6-5+

InChI Key

ULXOEHYIAINNPO-AATRIKPKSA-N

Isomeric SMILES

COC(=O)C1=NC2=C(C=CC=C2O1)/C=C/C(=O)O

Canonical SMILES

COC(=O)C1=NC2=C(C=CC=C2O1)C=CC(=O)O

Origin of Product

United States

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